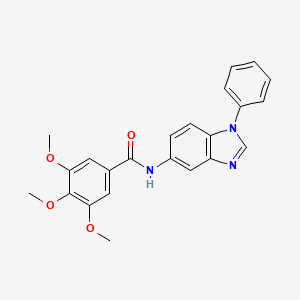![molecular formula C26H23ClN2O2 B11610164 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol](/img/structure/B11610164.png)
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol is a complex organic compound that belongs to the class of bisindolylmethanes These compounds are characterized by the presence of two indole moieties attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol typically involves the condensation of 2-methylindole with an appropriate aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2-methylindole with 4-chloro-6-methoxybenzaldehyde in the presence of sulfuric acid can yield the desired bisindolylmethane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the indole moieties or the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-6-methyl-phenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4,6-dichlorophenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4-nitrophenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4,6-di-tert-butylphenol
Uniqueness
The uniqueness of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenol ring, along with the bisindolylmethane structure, distinguishes it from other similar compounds and may confer unique properties .
Propiedades
Fórmula molecular |
C26H23ClN2O2 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C26H23ClN2O2/c1-14-23(17-8-4-6-10-20(17)28-14)25(19-12-16(27)13-22(31-3)26(19)30)24-15(2)29-21-11-7-5-9-18(21)24/h4-13,25,28-30H,1-3H3 |
Clave InChI |
SGTNMWQAEBFUOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)O)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11610081.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11610084.png)
![N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11610094.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11610095.png)

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(3-methylphenyl)phthalazin-1-amine](/img/structure/B11610114.png)
![Methyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11610115.png)
![{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B11610123.png)
![4-{(Z)-[1-(2-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11610126.png)
![2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11610128.png)

![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B11610138.png)
![2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B11610140.png)
![4-[(3Z)-4-chloro-1-morpholino-2,4-dinitro-buta-1,3-dienyl]morpholine](/img/structure/B11610148.png)
